3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
Potential in Medicinal Chemistry
- Inhibition of Biological Pathways : Some compounds similar in structure to "3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide" have been studied for their ability to inhibit specific biological pathways. For instance, GDC-0449, a structurally related compound, is a potent and selective inhibitor of the Hedgehog signaling pathway, showing significant potential in clinical development for treating various cancers by inhibiting tumor growth and metastasis (Qin Yue et al., 2011).
Unique Chemical Properties for Synthetic Applications
- Sulfonyl and Sulfoxide Group Applications : Research into the chemistry of sulfonyl and sulfoxide groups, which are present in "this compound", reveals their utility in various synthetic pathways. For example, sulfonyl groups can undergo reactions that allow for the synthesis of complex molecules with potential biological activity, indicating their value in drug design and development.
- Cyclization Reactions : Compounds with azepane and sulfonyl groups have been utilized in cyclization reactions to create novel structures. These reactions are fundamental in the synthesis of various cyclic and polycyclic compounds, which are often key structural elements in medicinal compounds (Siyang Xing et al., 2018).
Applications in Organic Synthesis
- Catalysis and Synthesis : Research indicates that sulfonamides and related compounds can act as intermediates in catalytic processes leading to the synthesis of biologically active molecules. This includes the creation of complex structures that could serve as potential pharmaceuticals, showcasing the versatility of these compounds in organic synthesis (Mengxuan Yu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S2/c1-29(25,26)17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)30(27,28)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROUNNAFFWTTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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